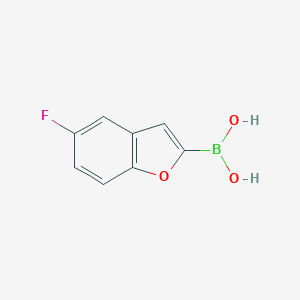

(5-Fluorobenzofuran-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLIPSIVUHENTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluorobenzofuran-2-yl)boronic acid (CAS: 473416-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluorobenzofuran-2-yl)boronic acid is a fluorinated heterocyclic boronic acid that serves as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry. Its benzofuran core is a privileged scaffold found in numerous biologically active compounds, and the presence of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Core Properties

The fundamental properties of this compound are summarized below. While specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and established chemical principles.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 473416-33-0 | [1][2][3] |

| Molecular Formula | C₈H₆BFO₃ | [2] |

| Molecular Weight | 179.94 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [1] |

| IUPAC Name | (5-fluoro-1-benzofuran-2-yl)boronic acid | [2] |

| Canonical SMILES | OB(O)C1=CC2=CC(F)=CC=C2O1 | [2] |

| InChI Key | YGLIPSIVUHENTJ-UHFFFAOYSA-N | [2] |

Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This information is based on generally available safety data sheets and may not be exhaustive. Always consult the specific safety data sheet from the supplier before handling the compound.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This versatile reaction allows for the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl halides, providing a straightforward route to a diverse library of 2-aryl-5-fluorobenzofuran derivatives.

The resulting 2-arylbenzofuran scaffold is of significant interest to drug development professionals due to its prevalence in compounds with a wide range of biological activities, including:

-

Anticancer Agents: Benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6]

-

Anti-inflammatory Agents: The benzofuran nucleus is a key component in molecules with anti-inflammatory properties.[6]

-

Enzyme Inhibitors: Boronic acid-containing compounds are known to act as enzyme inhibitors, and their derivatives are being explored for various therapeutic targets.[7][8]

The fluorine substituent on the benzofuran ring can further enhance the therapeutic potential of these derivatives by improving their metabolic stability and binding affinity to biological targets.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of 2-Aryl-5-fluorobenzofuran Derivatives

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried round-bottom flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran derivative.

Visualizations

Experimental Workflow: Synthesis and Evaluation of 2-Aryl-5-fluorobenzofuran Derivatives

The following diagram illustrates a typical workflow for the synthesis of a library of 2-aryl-5-fluorobenzofuran derivatives and their subsequent biological evaluation.

Caption: A generalized workflow for the synthesis and biological screening of novel benzofuran derivatives.

Signaling Pathway: Inhibition of mTOR by Benzofuran Derivatives

Derivatives of benzofuran have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][12][13][14] The following diagram illustrates the mTOR signaling pathway and the point of inhibition by benzofuran derivatives.

Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives on mTORC1.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel 2-aryl-5-fluorobenzofuran derivatives. The demonstrated biological activities of this class of compounds, particularly as anticancer and anti-inflammatory agents, underscore the importance of this reagent in modern drug discovery. The provided protocols and workflows offer a foundational guide for researchers and scientists to explore the potential of this compound in developing new therapeutic agents.

References

- 1. boronpharm.com [boronpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (5-Fluorobenzofuran-2-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The synthesis of (5-Fluorobenzofuran-2-yl)boronic acid can be approached through several key disconnection strategies. The most viable routes involve either the direct borylation of a pre-formed 5-fluorobenzofuran core or the construction of the borylated benzofuran ring system from acyclic precursors. This guide will focus on three primary strategies:

-

Strategy 1: Iridium-Catalyzed C-H Borylation of 5-Fluorobenzofuran. This modern approach offers a direct and atom-economical route to the target compound from commercially available 5-fluorobenzofuran.

-

Strategy 2: Lithiation-Borylation of 5-Fluorobenzofuran. A classic and robust method that relies on the regioselective deprotonation of the benzofuran ring followed by quenching with a boron electrophile.

-

Strategy 3: Palladium-Catalyzed Miyaura Borylation of 2-Halo-5-fluorobenzofuran. This well-established cross-coupling reaction provides a reliable, albeit longer, route that requires the initial synthesis of a halogenated precursor.

The following sections will provide detailed experimental considerations for each of these strategies, along with a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Comparative Analysis of Synthetic Routes

For a clear comparison of the outlined synthetic strategies, the following table summarizes the key parameters for each approach.

| Strategy | Starting Material | Key Reagents & Catalysts | Advantages | Disadvantages |

| 1. Iridium-Catalyzed C-H Borylation | 5-Fluorobenzofuran | [Ir(cod)OMe]2, 3,4,7,8-tetramethyl-1,10-phenanthroline, Bis(pinacolato)diboron (B2pin2) | Atom-economical, direct functionalization, potentially high yielding. | Catalyst can be expensive, regioselectivity can be an issue with highly substituted substrates. |

| 2. Lithiation-Borylation | 5-Fluorobenzofuran | n-Butyllithium or s-Butyllithium, Triisopropyl borate, Pinacol | Well-established methodology, often high yielding. | Requires cryogenic temperatures, sensitive to moisture and air, potential for side reactions. |

| 3. Palladium-Catalyzed Miyaura Borylation | 2-Halo-5-fluorobenzofuran (e.g., 2-Bromo-5-fluorobenzofuran) | Pd(dppf)Cl2, Bis(pinacolato)diboron (B2pin2), Potassium acetate | High functional group tolerance, reliable and well-understood mechanism. | Requires synthesis of the 2-halobenzofuran precursor, potentially lower overall yield due to multiple steps. |

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for each synthetic strategy. These protocols are based on analogous transformations reported in the literature and should be optimized for the specific synthesis of this compound.

Strategy 1: Iridium-Catalyzed C-H Borylation of 5-Fluorobenzofuran

This method directly installs a boronic ester group at the C2 position of the 5-fluorobenzofuran ring. The C2 position is generally the most electronically favored site for borylation on the benzofuran scaffold.

Experimental Protocol:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-fluorobenzofuran (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), [Ir(cod)OMe]2 (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%).

-

Add anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) as the solvent (concentration typically 0.1-0.5 M).

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

To obtain the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid solution (e.g., 2 M HCl) in a suitable organic solvent (e.g., diethyl ether or THF) at room temperature, followed by extraction and purification.

Figure 1: Iridium-Catalyzed C-H Borylation Pathway.

Strategy 2: Lithiation-Borylation of 5-Fluorobenzofuran

This classic approach involves the deprotonation at the most acidic position of the benzofuran ring (C2), followed by electrophilic trapping with a borate ester.

Experimental Protocol:

-

Dissolve 5-fluorobenzofuran (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or s-butyllithium (1.1 equiv) in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv) in anhydrous THF and cool it to -78 °C.

-

Transfer the lithium salt solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of ammonium chloride (saturated) or hydrochloric acid (1 M).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or by conversion to its pinacol ester for easier purification by column chromatography, followed by hydrolysis as described in Strategy 1.

Figure 2: Lithiation-Borylation Pathway.

Strategy 3: Palladium-Catalyzed Miyaura Borylation of 2-Halo-5-fluorobenzofuran

This reliable method involves a two-step process: the synthesis of a 2-halo-5-fluorobenzofuran intermediate, followed by a palladium-catalyzed borylation.

Part A: Synthesis of 2-Bromo-5-fluorobenzofuran (Illustrative)

A common method for the synthesis of 2-halobenzofurans is the halogenation of the corresponding benzofuran.

Experimental Protocol:

-

Dissolve 5-fluorobenzofuran (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 equiv), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-bromo-5-fluorobenzofuran by column chromatography or recrystallization.

Part B: Miyaura Borylation

Experimental Protocol:

-

In a Schlenk tube under an inert atmosphere, combine 2-bromo-5-fluorobenzofuran (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.5 equiv), and potassium acetate (3.0 equiv).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 3 mol%).

-

Add an anhydrous solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 80-100 °C for 8-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound pinacol ester by column chromatography.

-

Hydrolyze the pinacol ester to the free boronic acid as described in Strategy 1.

Figure 3: Palladium-Catalyzed Miyaura Borylation Pathway.

Conclusion

The synthesis of this compound is achievable through several established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. For a direct and modern approach, Iridium-catalyzed C-H borylation is a highly attractive option. For a more traditional and often high-yielding method, lithiation-borylation is a strong candidate, provided the necessary cryogenic conditions can be met. Finally, the palladium-catalyzed Miyaura borylation offers a robust and reliable, albeit longer, alternative. It is recommended that small-scale trials of the chosen method(s) be conducted to optimize reaction conditions for the best possible yield and purity of the final product.

Physicochemical Properties of Fluorinated Benzofuran Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a key structural motif in numerous biologically active compounds, while the boronic acid functional group serves as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, and as a pharmacophore capable of forming reversible covalent bonds with diols, a feature exploited in drug design.

The strategic incorporation of fluorine atoms into the benzofuran ring can profoundly modulate the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can influence acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated benzofuran boronic acids, offering valuable data for researchers in drug discovery and development. While extensive experimental data for a full series of these compounds is not yet publicly available, this guide consolidates known data for the parent compound and extrapolates the expected properties of its fluorinated analogs based on established principles in physical organic chemistry.

Quantitative Physicochemical Data

The following tables summarize the available and estimated physicochemical properties of benzofuran-2-boronic acid and its fluorinated derivatives. It is important to note that the data for the fluorinated compounds are largely estimations based on the known effects of fluorine substitution on the pKa and lipophilicity of aryl boronic acids.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Benzofuran-2-boronic acid | C₈H₇BO₃ | 161.95 | 114-116 | White to light yellow crystal powder |

| 4-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 120-130 | Solid |

| 5-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 125-135 | Solid |

| 6-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 120-130 | Solid |

| 7-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 115-125 | Solid |

Note: Melting points for fluorinated derivatives are estimated based on trends observed in similar aromatic compounds where fluorination often leads to a slight to moderate increase in melting point.

Table 2: Acidity and Lipophilicity

| Compound | pKa | logP | Aqueous Solubility |

| Benzofuran-2-boronic acid | Estimated: 8.5 - 9.0 | Estimated: 1.5 - 2.0 | Soluble[1] |

| 4-Fluorobenzofuran-2-boronic acid | Estimated: 7.5 - 8.0 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |

| 5-Fluorobenzofuran-2-boronic acid | Estimated: 7.8 - 8.3 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |

| 6-Fluorobenzofuran-2-boronic acid | Estimated: 7.8 - 8.3 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |

| 7-Fluorobenzofuran-2-boronic acid | Estimated: 8.0 - 8.5 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |

Note: pKa values are estimated based on the pKa of phenylboronic acid (~8.8) and the acidifying effect of electron-withdrawing fluorine substituents. The effect is most pronounced when the fluorine is ortho or para to the boronic acid group, though in the benzofuran system, the position on the benzene ring will modulate this effect. logP values are estimated to increase slightly with the introduction of a fluorine atom.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. Below are standard methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the boronic acid with a standardized base, monitoring the pH change.

Materials:

-

Fluorinated benzofuran boronic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, boiled to remove CO₂

-

pH meter with a calibrated glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Accurately weigh approximately 10-20 mg of the fluorinated benzofuran boronic acid and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin the titration by adding small increments (e.g., 0.05-0.1 mL) of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of logP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Materials:

-

Fluorinated benzofuran boronic acid sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of the fluorinated benzofuran boronic acid of known concentration in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

-

Add a small, accurately measured volume of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample from each phase, being cautious not to cross-contaminate.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Visualizations

General Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of fluorinated benzofuran boronic acids.

References

The Solubility Profile of (5-Fluorobenzofuran-2-yl)boronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Fluorobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the general solubility trends for arylboronic acids, provides a detailed experimental protocol for determining its solubility, and illustrates its application in a common synthetic pathway.

Core Concepts in Boronic Acid Solubility

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups. Their solubility is influenced by several factors, including the nature of the organic substituent, the polarity of the solvent, and the potential for intermolecular interactions such as hydrogen bonding. Generally, arylboronic acids exhibit increased solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.[1][2][3] The presence of a fluorine atom and a benzofuran ring in this compound is expected to influence its polarity and, consequently, its solubility profile.

General Solubility Trends of Arylboronic Acids

Based on the behavior of structurally related boronic acids, the expected solubility of this compound in common organic solvents is summarized below. It is important to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative data.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The oxygen atom in ethers can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the boronic acid. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The carbonyl group in ketones is a good hydrogen bond acceptor, leading to favorable interactions.[2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, the formation of boronic esters can sometimes occur. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are polar enough to dissolve many organic compounds, including boronic acids.[2][3] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low | The nonpolar nature of these solvents results in poor interaction with the polar boronic acid functional group.[1][3] |

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely used technique for determining the solubility of crystalline solids in liquids is the dynamic method. This approach involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from established methodologies for boronic acids.[1][4][5]

Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Programmable controlled-temperature bath (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (optional, for enhanced precision)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Sealing and Mixing: Add a small magnetic stir bar and securely seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in the temperature bath and begin stirring at a constant rate.

-

Heating and Observation: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).[4]

-

Determination of Dissolution Temperature: Continuously monitor the solution. The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that specific concentration.[1][5]

-

Data Collection: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve.

Application in Synthetic Chemistry: Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[6][7] This reaction is fundamental in drug discovery for the synthesis of complex organic molecules.

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Conclusion

While quantitative solubility data for this compound requires empirical determination, its general solubility behavior can be predicted based on the established characteristics of arylboronic acids. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for optimizing reaction conditions, developing purification strategies, and formulating this versatile compound for various applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (5-Fluorobenzofuran-2-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Fluorobenzofuran-2-yl)boronic acid is a key building block in medicinal chemistry and drug discovery, valued for its role in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. As with many boronic acid derivatives, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides an in-depth overview of the known stability profile and recommended storage conditions for this compound, based on available data for the compound and the broader class of arylboronic acids.

Core Stability Profile

While specific quantitative stability data for this compound is not extensively published, the stability of arylboronic acids is generally influenced by factors such as temperature, moisture, light, and pH. Boronic acids are susceptible to several degradation pathways, primarily oxidation and protodeboronation.

Key Stability Considerations:

-

Oxidative Degradation: The carbon-boron bond can be cleaved in the presence of oxidizing agents, leading to the formation of the corresponding alcohol (5-fluorobenzofuran-2-ol). This process can be accelerated by exposure to air (oxygen).

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding 5-fluorobenzofuran. This reaction can be catalyzed by acidic or basic conditions and the presence of moisture.

-

Anhydride Formation: Boronic acids can reversibly form anhydrides, particularly boroxines (cyclic trimers), upon dehydration. While this is a common characteristic, it can affect the solubility and reactivity of the compound.

Recommended Storage Conditions

Due to the potential for degradation, specific storage conditions are crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers and the general handling of arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8°C) or frozen (-20°C) for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by excluding atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment. Desiccants can be used to minimize moisture exposure. | Moisture can facilitate hydrolysis and protodeboronation. |

| Light | Store in a light-resistant container. | While not always specified, protection from light is a good practice to prevent potential photodecomposition. |

| pH | Solid form should be kept in a neutral state. In solution, neutral pH is generally preferred as acidic or basic conditions can promote degradation. | Minimizes the risk of acid- or base-catalyzed protodeboronation. |

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is essential for developing appropriate handling procedures and analytical methods to assess purity.

Experimental Protocols for Stability Assessment

General Workflow for Stability Testing

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

HPLC is a primary technique for quantifying the purity of boronic acids and detecting degradation products.

-

Objective: To separate and quantify this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector is suitable, as the benzofuran moiety is chromophoric.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical starting point. The pH of the aqueous portion should be carefully controlled, as it can affect the stability of the analyte on the column.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Subject aliquots of the solution to various stress conditions (e.g., elevated temperature, different pH values, exposure to light).

-

At predetermined time intervals, inject the samples into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Quantify the amount of the parent compound remaining to determine the rate of degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids and identifying the resulting products.

-

Objective: To qualitatively and semi-quantitatively observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).

-

Procedure:

-

Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial spectrum to serve as a baseline (t=0).

-

Subject the NMR tube to the desired stress condition.

-

Acquire subsequent spectra at regular intervals.

-

Analyze the spectra for changes in chemical shifts and the appearance of new signals that can be assigned to degradation products like 5-fluorobenzofuran-2-ol or 5-fluorobenzofuran.

-

Conclusion

The stability of this compound is paramount for its successful application in research and development. While this compound is generally stable under appropriate conditions, awareness of its potential degradation pathways—oxidation and protodeboronation—is crucial. Adherence to the recommended storage conditions, including low temperature, inert atmosphere, and exclusion of moisture, will ensure the long-term integrity and reactivity of this valuable synthetic intermediate. For critical applications, periodic purity assessment using techniques such as HPLC and NMR is recommended to confirm the quality of the material.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Fluorobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Fluorobenzofuran-2-yl)boronic acid. This compound is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and the versatile reactivity of the boronic acid functional group. This document outlines the predicted spectral data, provides comprehensive experimental protocols for acquiring such data, and visualizes the key relationships and workflows involved in the spectral analysis.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally related compounds, including benzofuran, and other substituted benzofuran derivatives. The numbering of the atoms in the molecule is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic and furan protons, with characteristic splitting patterns arising from proton-proton and proton-fluorine couplings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.30 | d | J(H3-H7) ≈ 0.8 |

| H-4 | 7.50 - 7.60 | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0 |

| H-6 | 7.10 - 7.20 | ddd | J(H6-H7) ≈ 8.8, J(H6-H4) ≈ 2.5, J(H6-F) ≈ 4.5 |

| H-7 | 7.65 - 7.75 | dd | J(H7-H6) ≈ 8.8, J(H7-F) ≈ 4.8 |

| B(OH)₂ | 8.00 - 8.20 | br s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons in proximity to the fluorine will show smaller long-range couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 150.0 - 155.0 | s | - |

| C-3 | 110.0 - 115.0 | d | ⁴J(C3-F) ≈ 3-4 |

| C-3a | 125.0 - 130.0 | d | ³J(C3a-F) ≈ 9-10 |

| C-4 | 112.0 - 117.0 | d | ²J(C4-F) ≈ 25-26 |

| C-5 | 158.0 - 162.0 | d | ¹J(C5-F) ≈ 240-250 |

| C-6 | 115.0 - 120.0 | d | ²J(C6-F) ≈ 23-24 |

| C-7 | 118.0 - 123.0 | d | ³J(C7-F) ≈ 8-9 |

| C-7a | 155.0 - 160.0 | d | ⁴J(C7a-F) ≈ 3-4 |

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for structural elucidation and purity assessment. The following is a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended. Boronic acids have a tendency to form boroxines (cyclic anhydrides) in aprotic solvents like CDCl₃, which can lead to complex and uninterpretable spectra. Protic deuterated solvents can help to suppress this oligomerization.

-

Procedure:

-

Accurately weigh the boronic acid sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

-

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Caption: Key spin-spin coupling relationships in this compound.

Mass Spectrometry Analysis of (5-Fluorobenzofuran-2-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of (5-Fluorobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the inherent challenges in the analysis of boronic acids, including their propensity to form cyclic boroxines, this document outlines detailed experimental protocols, expected fragmentation patterns, and quantitative analysis strategies to ensure accurate and reproducible results.

Introduction to the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This can lead to complex spectra and hinder accurate molecular weight determination. To circumvent these issues, analytical methods often involve derivatization or the use of specific ionization techniques.[1] Common approaches include Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a derivatization step to enhance volatility and prevent boroxine formation.[1][2]

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a highly suitable technique, offering the ability to analyze the compound directly in solution with high sensitivity and specificity.

Predicted Mass and Isotopic Distribution

The chemical formula for this compound is C₈H₆BFO₃. The predicted monoisotopic mass and the major ions expected in the mass spectrum are detailed below.

| Ion Type | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₈H₇BFO₃⁺ | 181.0470 |

| [M-H]⁻ | C₈H₅BFO₃⁻ | 179.0314 |

| [M+Na]⁺ | C₈H₆BFO₃Na⁺ | 203.0289 |

| [M+H-H₂O]⁺ | C₈H₅BFO₂⁺ | 163.0364 |

Experimental Protocols

A robust and reproducible method for the analysis of this compound using LC-MS/MS is presented below. This protocol is designed to provide high sensitivity and structural confirmation.

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The use of an acidic mobile phase helps to promote protonation for positive ion mode ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating the analyte from potential impurities.[3]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

For structural confirmation, collision-induced dissociation (CID) can be performed on the protonated molecule [M+H]⁺ (m/z 181.05) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 179.03) in negative ion mode.

-

Collision Gas: Argon

-

Collision Energy: A ramp of 10-40 eV should be applied to observe a range of fragment ions.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by the stable benzofuran ring system and the boronic acid functional group. Based on the known fragmentation of benzofurans and boronic acids, the following pathway is proposed for the [M+H]⁺ ion.[2][4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (5-Fluorobenzofuran-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of (5-Fluorobenzofuran-2-yl)boronic acid (CAS No. 473416-33-0). This valuable building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules.

Introduction

This compound is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates and other functional materials. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥98%. Below is a summary of some of the key suppliers and their product information.

| Supplier | Catalog Number | Purity | Package Sizes |

| AbacipharmTech | CB13253 | 98% | 1g, 5g |

| Alfa Chemistry | - | - | Inquire |

| BOC Sciences | - | - | Inquire |

| SAGECHEM LIMITED | - | - | Inquire |

| Chemenu Inc. | - | - | Inquire |

| BLD Pharmatech Ltd. | - | ≥98% | 100mg, 250mg, 1g |

| Fluorochem | F422595 | 98% | 100mg, 250mg, 1g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 473416-33-0[1][2] |

| Molecular Formula | C₈H₆BFO₃[2] |

| Molecular Weight | 179.94 g/mol [2] |

| Appearance | Solid |

| Purity | Typically ≥98%[2] |

| InChI Key | YGLIPSIVUHENTJ-UHFFFAOYSA-N[2] |

| Canonical SMILES | OB(O)C1=CC2=CC(F)=CC=C2O1[2] |

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions to synthesize 2-aryl-5-fluorobenzofurans. These scaffolds are present in numerous biologically active compounds.

Representative Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a generic aryl halide with this compound, adapted from protocols for similar benzofuran boronic acids.[3][4]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Ethanol)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.1 - 1.5 equivalents), and the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the base (2.0 - 3.0 equivalents) to the flask.

-

Add the anhydrous solvent(s) via syringe. For example, a mixture of toluene (5 mL) and ethanol (1 mL) can be used. If using a solid base like K₂CO₃, an aqueous solution (e.g., 2M) may be used.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-5-fluorobenzofuran.

Visualized Workflows and Logical Relationships

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general experimental workflow for the synthesis of 2-aryl-5-fluorobenzofurans using a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Role in Drug Discovery

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The diagram below illustrates this logical relationship.

Caption: Role as a building block in drug discovery.

References

literature review of 5-fluorobenzofuran derivatives in medicinal chemistry

An In-depth Technical Guide to 5-Fluorobenzofuran Derivatives in Medicinal Chemistry

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry.[1][2] Found in various natural products and synthetic compounds, benzofuran derivatives exhibit a wide spectrum of biological activities.[3][4][5] The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[6] Specifically, the 5-fluoro substitution on the benzofuran ring has been a key strategy in the development of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][7][8] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and medicinal chemistry applications of 5-fluorobenzofuran derivatives.

Synthesis of 5-Fluorobenzofuran Derivatives

The synthesis of 5-fluorobenzofuran derivatives often involves multi-step reaction sequences. A common strategy is the construction of the benzofuran core from appropriately substituted phenols and subsequent modifications.

General Synthetic Workflow

The discovery and development of bioactive 5-fluorobenzofuran derivatives typically follow a structured workflow, from initial design to lead optimization.

Caption: Drug discovery workflow for 5-fluorobenzofuran derivatives.

Medicinal Chemistry Applications

Anticancer Activity

5-Fluorobenzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and antiproliferative effects. The addition of a fluorine atom often enhances the cytotoxic effects of these compounds.[9]

-

Kinase Inhibition: Several 5-fluorobenzofuran derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

PI3K/mTOR Pathway: A series of 5-ureidobenzofuran-3-one indoles were developed as potent inhibitors of PI3Kα and mTOR. A 7-fluoro group on the indole ring, in combination with the benzofuranone core, enhanced cellular potency. Compound 18i from this series showed significant tumor shrinkage in an in vivo breast cancer model.[10]

-

Aurora B Kinase: A small-molecule benzofuran derivative, identified through high-throughput screening, was characterized as a selective Aurora B kinase inhibitor. This compound induced G2/M cell cycle arrest and suppressed tumor growth in xenograft models.[11]

-

CDK2 Inhibition: Certain 3-(piperazinylmethyl)benzofuran derivatives, including those with fluorine substitutions, have been identified as novel type II CDK2 inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[9][12]

-

-

Urokinase-type Plasminogen Activator (uPA) Inhibition: The addition of a fluorine atom at position 4 of a 2-benzofuranyl group attached to an amiloride derivative resulted in a two-fold increase in potency as a uPA inhibitor, with a Ki of 88 nM and an IC50 of 0.43 μM.[1][7]

Table 1: Anticancer Activity of Selected Fluorobenzofuran Derivatives

| Compound Class/Reference | Target/Assay | Activity (IC50/Ki) | Cancer Cell Line(s) |

| 5-Ureidobenzofuran-3-one indole (18i )[10] | PI3Kα / mTOR | Potent cellular activity | MDA-MB-361 (Breast) |

| 4-Fluorobenzofuran amiloride derivative[1][7] | uPA Inhibition | Ki = 88 nM; IC50 = 0.43 µM | - |

| 3-(Piperazinylmethyl)benzofuran (9h )[9] | CDK2 Inhibition | IC50 = 40.91 nM | - |

| 3-(Piperazinylmethyl)benzofuran (11d )[9] | CDK2 Inhibition | IC50 = 41.70 nM | - |

| 3-(Piperazinylmethyl)benzofuran (13b )[9] | Cytotoxicity | IC50 = 1.04 µM | Panc-1 (Pancreatic) |

| Benzofuran derivative (17i )[13] | LSD1 Inhibition | IC50 = 0.065 µM | H460, MCF-7, A549 |

Applications in Neurodegenerative Diseases

5-Fluorobenzofuran derivatives are being investigated as multifunctional agents for the treatment of Alzheimer's disease (AD), targeting key pathological features of the disease.[14][15]

-

Cholinesterase Inhibition: The primary therapeutic strategy for AD involves inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain.[15] Novel 3-aminobenzofuran derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.[14]

-

Compound 5f , containing a 2-fluorobenzyl moiety, was identified as the most effective inhibitor against both AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.64 to 81.06 μM for the series.[14]

-

-

β-Amyloid Aggregation Inhibition: A key event in AD pathogenesis is the aggregation of the β-amyloid (Aβ) peptide.[14] Selected 5-fluorobenzofuran derivatives have shown the ability to inhibit both self-induced and AChE-induced Aβ aggregation.[14] Compound 5f was found to be approximately two times more effective than the reference drug donepezil in inhibiting Aβ aggregation.[14]

Table 2: Anti-Alzheimer's Activity of 5-Fluorobenzofuran Derivatives

| Compound/Reference | Target | Activity (IC50 / % Inhibition) |

| 3-Aminobenzofuran (5f )[14] | AChE / BuChE Inhibition | IC50 = 0.64 - 81.06 µM (series) |

| 3-Aminobenzofuran (5f )[14] | Self-induced Aβ Aggregation | 29.8% Inhibition @ 10 µM |

| 2-Arylbenzofuran (20 )[16] | AChE Inhibition | IC50 = 0.086 µmol·L-1 |

Anti-inflammatory Activity

Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects. The presence of fluorine and bromine atoms has been shown to enhance these biological effects.[17]

-

Cyclooxygenase (COX) Inhibition: Certain monofluorinated benzofuran derivatives directly inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[17]

-

Compound 6 , a monofluorinated benzofuran, significantly reduced COX-1 activity with an IC50 of 5 µM and strongly reduced COX-2 activity with an IC50 of 13 µM.[17]

-

Table 3: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

| Compound/Reference | Target | Activity (IC50) |

| Monofluorinated Benzofuran (6 )[17] | COX-1 Inhibition | 5 µM |

| Monofluorinated Benzofuran (6 )[17] | COX-2 Inhibition | 13 µM |

| Monofluorinated Benzofuran (5 )[17] | COX-2 Inhibition | 28.1 µM |

Antimicrobial Activity

The benzofuran scaffold is a component of many compounds with antimicrobial properties, and the addition of fluorine can enhance this activity.[3][9]

-

Antibacterial Activity: Derivatives of 5-nitrofuran, which share a furan core, have shown potent activity against various bacteria.[9] Similarly, benzofuran derivatives synthesized by reacting hydrazines with 4-fluorobenzaldehyde have been evaluated for their antibacterial effects.[18]

Table 4: Antimicrobial Activity of Related Furan Derivatives

| Compound Class/Reference | Target Organism | Activity (MIC) |

| 5-nitrofuran-2-yl derivative[9] | S. epidermidis | 3.91 µg/mL |

| 5-nitrofuran-2-yl derivative[9] | S. aureus | 15.62 µg/mL |

Experimental Protocols

Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

This protocol describes a modified Meerwein arylation to synthesize a fluorinated phenylfuran derivative, a precursor for more complex benzofuran structures.[9]

-

Materials: 2-Fluoro-4-nitroaniline, 6 M Hydrochloric acid (HCl), Sodium nitrite (NaNO2), Methyl furan-2-carboxylate, Copper(II) chloride (CuCl2), Acetone, Water, Cyclohexane, Ethyl acetate (EtOAc).[9]

-

Procedure:

-

Dissolve 2-fluoro-4-nitroaniline (3.2 mmol) in 6 M HCl and cool the solution to 0 °C.[9]

-

Add an aqueous solution of NaNO2 (1.2 mmol) dropwise, maintaining the temperature between 0–5 °C to form the diazonium salt.[9]

-

In a separate flask, prepare a solution of methyl furan-2-carboxylate (3.0 mmol) and CuCl2 (0.214 mmol) in acetone.[9]

-

Add the diazonium salt solution to the furan solution, keeping the reaction temperature between 20–30 °C.[9]

-

Purify the crude product by flash column chromatography using a cyclohexane–EtOAc (9:1) mixture.[9]

-

Cholinesterase Inhibition Assay (Ellman's Method)

This in-vitro assay is used to evaluate the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14]

-

Principle: The method is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product, which can be measured spectrophotometrically.[14]

-

General Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound solution.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Measure the absorbance at a specific wavelength over time.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Cell Proliferation Assay (WST-1 Assay)

This assay is used to determine the antiproliferative effects of compounds on cancer cell lines.[17]

-

Procedure:

-

Plate cells (e.g., HCT116) in a 96-well plate and allow them to adhere for 24 hours.[17]

-

Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 50, and 100 µM) for 72 hours.[17]

-

Add WST-1 reagent to each well and incubate.

-

Measure the absorbance, which is proportional to the number of viable cells.

-

Express results as a percentage of proliferation compared to untreated controls and calculate IC50 values.[17]

-

Conclusion

5-Fluorobenzofuran derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran scaffold has consistently led to the development of potent and selective agents for a range of therapeutic targets. These derivatives have demonstrated significant efficacy as anticancer agents by inhibiting key kinases, as multifunctional agents for Alzheimer's disease by targeting both cholinesterases and Aβ aggregation, and as effective anti-inflammatory compounds. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new clinical candidates based on this privileged scaffold.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Performance Analytics [scinapse.io]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 5-ureidobenzofuranone indoles as potent and efficacious inhibitors of PI3 kinase-alpha and mTOR for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Fluorobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Fluorobenzofuran-2-yl)boronic acid. The incorporation of the 5-fluorobenzofuran moiety into organic molecules is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorinated benzofuran scaffold, which is found in numerous biologically active compounds.[1][2] Fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3]

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. However, 2-heteroaryl boronic acids, including derivatives of benzofuran, can be susceptible to protodeboronation under standard reaction conditions, leading to lower yields. Therefore, optimized protocols with carefully selected catalysts, ligands, and mild conditions are often necessary for successful coupling.

Applications in Drug Discovery

The 5-fluorobenzofuran structural motif is a key component in the development of novel therapeutic agents. Benzofuran derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][4]

-

Anticancer Activity: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization or modulate signaling pathways such as the mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

-

Anti-inflammatory Activity: Fluorinated benzofurans have been investigated for their ability to suppress inflammatory responses by inhibiting the production of inflammatory mediators. The anti-inflammatory mechanism may be related to the inhibition of the NF-κB and MAPK signaling pathways.[6][7]

The synthesis of novel compounds containing the 5-fluorobenzofuran moiety via Suzuki-Miyaura coupling allows for the exploration of new chemical space in the search for more potent and selective drug candidates.

Experimental Protocols

While specific literature for the Suzuki-Miyaura coupling of this compound is limited, the following protocol is a representative procedure adapted from methodologies developed for other unstable 2-heteroaryl boronic acids. Milder reaction conditions and a highly active palladium precatalyst are recommended to mitigate the risk of deboronation.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with a generic aryl bromide.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with a biarylphosphine ligand like XPhos)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Solvent (e.g., Anhydrous 1,4-dioxane and water)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%). Add this to the Schlenk tube.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran.

Data Presentation

The following table outlines a set of proposed reaction conditions for a model Suzuki-Miyaura coupling of this compound with 4-bromoanisole. These conditions are based on protocols for similar challenging heteroaryl boronic acids and should be optimized for specific substrates.

| Parameter | Proposed Condition |

| Aryl Halide | 4-Bromoanisole (1.0 equiv) |

| Boronic Acid | This compound (1.2 equiv) |

| Catalyst | [Pd(cinnamyl)Cl]₂ (1 mol%) / XPhos (2 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 60 °C |

| Reaction Time | 4-12 h (monitor by TLC/LC-MS) |

| Expected Yield | 60-85% (yields are substrate-dependent and require optimization) |

Visualizations

General Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for the synthesis and purification of 2-aryl-5-fluorobenzofurans.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Potential Biological Signaling Pathway

Given the anti-inflammatory properties of some benzofuran derivatives, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Inhibition of the NF-κB inflammatory pathway by a benzofuran derivative.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluorobenzofuran-2-yl Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in modern organic synthesis. This application note provides detailed protocols and guidelines for the palladium-catalyzed coupling of 5-fluorobenzofuran-2-yl boronic acid with various aryl and heteroaryl halides. The 2-aryl-5-fluorobenzofuran scaffold is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific literature on the coupling of 5-fluorobenzofuran-2-yl boronic acid is limited, the protocols herein are based on established methods for similar benzofuran derivatives and provide a strong starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction between an organoboronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Data Presentation: Reaction Conditions for Coupling of Benzofuran Derivatives

The following table summarizes palladium-catalyzed coupling conditions for benzofuran derivatives, which can serve as a guide for optimizing the coupling of 5-fluorobenzofuran-2-yl boronic acid.

| Entry | Reactant 1 | Reactant 2 | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91[1] |

| 2 | Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-Pd(II) complex (0.1) | - | Cs₂CO₃ | Toluene | MW | 0.42 | 96[2] |

| 3 | 5-bromo-2-fluorobenzofuran | [4-(trifluoromethyl)phenyl]boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 95[3][4] |

| 4 | Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 16 | 78[5] |

| 5 | 2-iodophenol | Vicinal Boronic Ester | PdCl₂(dppf)·CH₂Cl₂ (2) | - | K₃PO₄ | MeCN/H₂O | 60 | 1 | High |

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of related benzofuran compounds.[1][5][6][7] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is a robust starting point for a variety of aryl and heteroaryl bromides or iodides.

-

Materials:

-

Aryl halide (1.0 equiv)

-

5-Fluorobenzofuran-2-yl boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, 5-fluorobenzofuran-2-yl boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ under a positive pressure of the inert gas.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

-